Product packaging for (S)-Tacrine(10)-hupyridone(Cat. No.:)

(S)-Tacrine(10)-hupyridone

Cat. No.: B10758903
M. Wt: 500.7 g/mol
InChI Key: ROTFGKJJMRTWBD-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tacrine(10)-hupyridone (also known as A10E) is a novel, dimeric acetylcholinesterase (AChE) inhibitor designed as a multitarget-directed ligand (MTDL) for neuroscience research . It was synthesized by linking the tacrine pharmacophore with a fragment of huperzine A, resulting in a dual-binding AChE inhibitor that targets both the catalytic active site and peripheral anionic site of the enzyme with high potency (IC50 ~26.4 nM) . This compound demonstrates a comprehensive neuroprotective profile in preclinical models, extending beyond AChE inhibition to include the disruption of β-amyloid (Aβ) aggregation, both preventing Aβ fibrillization and reducing existing amyloid deposition . Furthermore, this compound activates the brain-derived neurotrophic factor (BDNF) signaling pathway by increasing BDNF expression and triggering the phosphorylation of its receptor, TrkB, and downstream effectors Akt and ERK . This unique combination of mechanisms also encompasses the alleviation of neuroinflammation, positioning it as a valuable research tool for investigating the interconnected pathologies in Alzheimer's disease . Researchers have found that it effectively prevents cognitive impairments in various models, including APP/PS1 transgenic mice, Aβ oligomer-treated mice, and a murine model of post-operative cognitive dysfunction (POCD) . Importantly, it has been shown to attenuate scopolamine-induced learning and memory deficits and, at the concentrations studied, does not produce the significant hepatotoxicity historically associated with the parent compound, tacrine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44N4O B10758903 (S)-Tacrine(10)-hupyridone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H44N4O

Molecular Weight

500.7 g/mol

IUPAC Name

(5S)-5-[10-(1,2,3,4-tetrahydroacridin-9-ylamino)decylamino]-5,6,7,8-tetrahydro-1H-quinolin-2-one

InChI

InChI=1S/C32H44N4O/c37-31-21-20-24-27(18-13-19-28(24)36-31)33-22-11-5-3-1-2-4-6-12-23-34-32-25-14-7-9-16-29(25)35-30-17-10-8-15-26(30)32/h7,9,14,16,20-21,27,33H,1-6,8,10-13,15,17-19,22-23H2,(H,34,35)(H,36,37)/t27-/m0/s1

InChI Key

ROTFGKJJMRTWBD-MHZLTWQESA-N

Isomeric SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCN[C@H]4CCCC5=C4C=CC(=O)N5

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCCNC4CCCC5=C4C=CC(=O)N5

Origin of Product

United States

Synthetic Methodologies and Structural Characterization of S Tacrine 10 Hupyridone

Synthetic Routes and Chemical Strategies

The synthesis of tacrine-hupyridone hybrids involves a multi-step approach that combines key structural fragments. A common strategy begins with the synthesis of the core tacrine (B349632) structure. This is often achieved through the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. For tacrine itself, this typically involves reacting 2-aminobenzonitrile (B23959) with cyclohexanone, often catalyzed by zinc chloride or other Lewis acids. researchgate.netplymouth.ac.uknih.gov

The hupyridone moiety, a fragment derived from huperzine A, is synthesized separately. The subsequent key step is the covalent linking of the tacrine and hupyridone pharmacophores via a linker chain. ucl.ac.uk This is typically accomplished through a nucleophilic substitution reaction. For instance, a tacrine derivative featuring an aminoalkyl group can be reacted with a hupyridone precursor that has a suitable leaving group, or vice versa. The synthesis of (S)-Tacrine(10)-hupyridone, designated A10E in some literature, involves linking tacrine with a fragment of huperzine A via a 10-carbon polymethylene chain. nih.govfrontiersin.orgresearchgate.net

The general synthetic approach for such hybrids can be summarized in the following key stages:

Synthesis of the Tacrine Core : Often utilizing Friedländer synthesis or related methods to construct the 9-amino-1,2,3,4-tetrahydroacridine scaffold. plymouth.ac.ukresearchgate.net

Preparation of the Linker : A diamine, such as 1,10-diaminodecane, is functionalized at one end to allow for attachment to one of the pharmacophores.

Coupling Reactions : Stepwise coupling of the linker to the tacrine and hupyridone moieties. This often involves creating an intermediate where the linker is attached to one unit, followed by a final reaction to attach the second unit. ucl.ac.uk

Purification : Chromatographic techniques are essential to isolate and purify the final hybrid compound from starting materials and reaction byproducts.

Table 1: General Synthetic Steps for Tacrine-based Hybrids
StepDescriptionCommon Reagents & ConditionsReference Reaction Type
1Tacrine Scaffold Synthesis2-Aminobenzonitrile, Cyclohexanone, ZnCl₂ or POCl₃, RefluxFriedländer Annulation researchgate.netresearchgate.net
2Linker Attachment (to Tacrine)9-Chlorotacrine, Diaminoalkane (e.g., 1,10-diaminodecane), NaINucleophilic Substitution ucl.ac.uk
3Hupyridone Moiety SynthesisVaries depending on specific pyridone structureCyclization/Condensation
4Final Hybrid FormationTacrine-linker intermediate, Activated Hupyridone precursor, K₂CO₃, RefluxNucleophilic Substitution/Amidation ucl.ac.uk

Structural Design Principles: Conjugation of Tacrine and Hupyridone Moieties

The design of this compound is a prime example of a fragment-based drug design strategy. The molecule is a hybrid that covalently links two distinct pharmacophores: tacrine and a pyridone fragment derived from huperzine A. nih.govsci-hub.se This conjugation is intended to create a single chemical entity capable of interacting with multiple biological targets simultaneously, a key concept in the development of treatments for multifactorial diseases. nih.gov

The primary target for this class of compounds is the enzyme acetylcholinesterase (AChE). frontiersin.orgnih.gov The tacrine moiety is a well-established inhibitor of AChE. nih.gov The hupyridone portion, inspired by huperzine A, is also a potent AChE inhibitor. nih.govepa.gov By combining these two fragments, the resulting hybrid is designed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-site binding can lead to a more potent and potentially more selective inhibition of the enzyme. researchgate.net

Stereochemical Aspects: The Significance of the (S)-Configuration

Stereochemistry plays a critical role in the biological activity of many pharmaceuticals, and tacrine-hupyridone hybrids are no exception. The "(S)-configuration" in the name of the compound refers to the specific three-dimensional arrangement of atoms at a chiral center within the hupyridone moiety, which is derived from the naturally occurring (-)-huperzine A. epa.gov

Research on related tacrine-huperzine A hybrids has consistently shown that the biological activity is highly dependent on the stereochemistry. epa.gov When racemic mixtures (containing both the (S) and (R) enantiomers) of these hybrids are synthesized and then separated, the levorotatory enantiomer, which corresponds to the (S)-configuration, is consistently found to be the more potent inhibitor of acetylcholinesterase. epa.gov The other enantiomer, the distomer, is typically much less active. This indicates that the specific spatial orientation of the (S)-enantiomer allows for a more optimal fit and interaction with the active site of the target enzyme, AChE. Molecular modeling studies have supported these findings, showing that the (S)-configuration better aligns the molecule within the binding pocket of AChE. epa.gov

Design and Role of the Linker Moiety in Dimeric Hybrids

In dimeric hybrids like this compound, the linker is not merely a passive spacer but an integral component of the molecular design that critically influences the compound's properties. The "(10)" in the name specifies that the linker is composed of a ten-carbon polymethylene chain. nih.govresearchgate.net

The primary role of the linker is to bridge the two pharmacophores—tacrine and hupyridone—at an optimal distance and with appropriate flexibility. This allows the two moieties to simultaneously bind to their respective targets on the AChE enzyme, namely the catalytic active site and the peripheral anionic site. ucl.ac.uk The length of the linker is a crucial parameter that is often systematically varied during the drug design process to achieve the highest inhibitory potency. Studies on various tacrine-based hybrids have shown that linker length significantly impacts biological activity, with a specific number of atoms providing the ideal separation for dual-site binding. ucl.ac.uk

Molecular Pharmacological Mechanisms of S Tacrine 10 Hupyridone

Cholinesterase Inhibition Modalities

(S)-Tacrine(10)-hupyridone demonstrates a potent and specific inhibitory effect on acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132).

This compound is a highly potent inhibitor of AChE, with a reported IC50 value of approximately 20 nM to 26.4 nM. researchgate.netnih.govfrontiersin.org This potency is noted to be greater than that of its parent compounds, tacrine (B349632) and huperzine A. researchgate.netnih.gov The inhibitory action of this compound on AChE is reversible. researchgate.net

Modulation of Amyloid-Beta (Aβ) Pathology

A central hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides in the brain, which form toxic oligomers and plaques. mdpi.comnih.gov this compound has demonstrated a significant ability to interfere with this pathological cascade through multiple actions. acs.orgnih.govresearchgate.net

Inhibition of Aβ Production and Cerebral Deposition

Research has shown that this compound can effectively inhibit the production of Aβ and its subsequent deposition in the brain. acs.orgnih.govresearchgate.net Studies in animal models of Alzheimer's disease have demonstrated that treatment with this compound leads to a reduction in the Aβ burden. acs.orgnih.govresearchgate.net This effect is crucial in potentially halting or slowing the progression of the disease at an early stage.

Direct Disruption of Aβ Oligomerization and Fibrillization Processes

Beyond inhibiting Aβ production, this compound directly interferes with the aggregation process of Aβ peptides. acs.orgnih.govresearchgate.net It has been shown to disrupt both the formation of early-stage Aβ oligomers and their maturation into insoluble fibrils. acs.orgnih.govresearchgate.net This action is significant as soluble Aβ oligomers are now widely considered to be the most neurotoxic species. unisi.it The ability of the compound to interact with Aβ monomers may block the conformational changes necessary for aggregation. nih.gov

Table 1: Effect of this compound on Aβ Aggregation

Assay Effect Reference
Thioflavin T (ThT) fluorescence assay Inhibition of Aβ fibril formation acs.orgresearchgate.net

Attenuation of Aβ Oligomers-Induced Cellular Neurotoxicity

This compound has demonstrated neuroprotective effects against the cellular damage induced by Aβ oligomers. acs.orgnih.govresearchgate.net At nanomolar concentrations, it can inhibit the neurotoxicity caused by these oligomers in cell cultures. acs.orgnih.govresearchgate.net This protective action is partly mediated through the activation of the tyrosine kinase receptor B (TrkB)/Akt signaling pathway, which is crucial for neuronal survival and plasticity. acs.orgresearchgate.net

Enhancement of Central Cholinergic Neurotransmission

A well-established feature of Alzheimer's disease is the deficit in the cholinergic system, leading to cognitive decline. mdpi.com this compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. drugbank.comontosight.ainih.gov By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. ontosight.aifrontiersin.org Its AChE inhibitory activity is a key component of its therapeutic potential. nih.govfrontiersin.org Research indicates that it is a highly potent AChE inhibitor with an IC50 value in the nanomolar range. nih.govfrontiersin.org Furthermore, it has shown selectivity for AChE over butyrylcholinesterase (BChE). hkust.edu.hk

Table 2: Cholinesterase Inhibition by this compound

Enzyme IC50 Value Reference

This enhancement of the cholinergic system, combined with its effects on Aβ pathology and neuroinflammation, underscores the multi-target approach of this compound in addressing the complex nature of neurodegenerative diseases. acs.orgnih.govresearchgate.net

Preclinical Pharmacological Investigations of S Tacrine 10 Hupyridone

In Vitro Experimental Paradigms

Enzymatic Assays: Cholinesterase Inhibition Kinetics

(S)-Tacrine(10)-hupyridone has been demonstrated to be a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Kinetic studies have revealed that it inhibits AChE in a mixed competitive manner. nih.govresearchgate.net This indicates that the compound can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. proteopedia.orgunisi.it The dual-binding capability is a key design feature, as the PAS is also implicated in the aggregation of amyloid-beta peptides. unisi.it

Research has shown that this compound exhibits a strong inhibitory potency against AChE, with a reported IC50 value of 26.4 nM, which is more potent than its parent compounds, tacrine (B349632) and huperzine A. nih.govresearchgate.net Another study reported an IC50 of around 20 nM. nih.govfrontiersin.org

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

Compound IC50 (nM) Inhibition Type Source
This compound (A10E) 26.4 Mixed competitive nih.govresearchgate.net
This compound (A10E) ~20 Not specified nih.govfrontiersin.org
Tacrine Less potent than A10E Not specified nih.gov

Cellular Neuroprotection Assays: Mitigation of Aβ-Induced Toxicity

In cellular models, this compound has demonstrated significant neuroprotective effects against the toxicity induced by amyloid-beta (Aβ) oligomers. acs.orgnih.govresearchgate.net Studies using SH-SY5Y neuroblastoma cells, a common in vitro model for neuronal studies, have shown that the compound can inhibit neurotoxicity induced by Aβ oligomers at nanomolar concentrations. acs.orgnih.govresearchgate.net This protective effect is attributed to its ability to activate the tyrosine kinase receptor B (TrkB)/Akt signaling pathway. acs.orgnih.govresearchgate.net

Amyloid-Beta Aggregation and Fibrillization Inhibition Assays

A key pathological hallmark of Alzheimer's disease is the aggregation of Aβ peptides into plaques. mdpi.com this compound has been shown to directly interfere with this process. acs.orgnih.govresearchgate.net In vitro assays have confirmed that the compound can disrupt the oligomerization and fibrillization of Aβ. acs.orgnih.govresearchgate.net This anti-aggregation effect is a crucial aspect of its multi-target profile, potentially hindering the formation of toxic Aβ species. nih.govresearchgate.net

Molecular Studies of Receptor Binding and Intracellular Signaling Activation

The neuroprotective actions of this compound are linked to its interaction with specific cellular receptors and the subsequent activation of downstream signaling pathways. A primary mechanism identified is the activation of the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway. acs.orgnih.govresearchgate.netnih.gov BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. By activating the TrkB receptor, this compound initiates a cascade involving the Akt and extracellular regulated kinase (ERK) signaling pathways, which are crucial for cell survival and function. nih.govfrontiersin.org The neuroprotective effects against Aβ-induced toxicity in SH-SY5Y cells were significantly diminished when a TrkB inhibitor, ANA-12, was used, confirming the importance of this pathway. sci-hub.se

In Vivo Efficacy Studies in Animal Models of Neurological Disorders

Establishment and Utilization of Cognitive Impairment Models

The efficacy of this compound in improving cognitive function has been evaluated in various animal models of neurological disorders. These models are designed to replicate specific pathological features and cognitive deficits observed in human conditions like Alzheimer's disease and postoperative cognitive dysfunction (POCD).

One of the models utilized is the scopolamine-induced cognitive impairment model in mice. Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient memory deficits, mimicking the cholinergic dysfunction seen in Alzheimer's disease. nih.govmdpi.com Studies have shown that this compound can effectively attenuate the cognitive impairments induced by scopolamine without affecting motor function. nih.gov Its efficacy in this model was comparable to that of donepezil, a standard Alzheimer's disease medication. nih.gov

Another important model involves the use of APP/PS1 transgenic mice, which are genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease. These mice develop age-dependent Aβ plaques and cognitive deficits, providing a relevant model for studying potential Alzheimer's therapies. acs.orgnih.govresearchgate.net this compound has been shown to prevent cognitive impairments in these mice with greater potency than tacrine or huperzine A. acs.orgnih.govresearchgate.net

Furthermore, the compound has been tested in a mouse model of postoperative cognitive dysfunction (POCD), a condition characterized by cognitive decline following surgery, particularly in the elderly. nih.govfrontiersin.org In aged mice subjected to surgery, this compound was found to prevent both short-term and long-term impairments in recognition and spatial cognition, as assessed by the novel object recognition test and the Morris water maze. nih.govfrontiersin.org

In these in vivo studies, the administration of this compound was associated with several beneficial biochemical changes in the brain, including:

Inhibition of Aβ production and deposition acs.orgnih.gov

Alleviation of neuroinflammation acs.orgnih.gov

Enhanced expression of BDNF acs.orgnih.govnih.gov

Increased cholinergic neurotransmission acs.orgnih.gov

Decreased AChE activity nih.govnih.gov

Enhanced choline (B1196258) acetyltransferase (ChAT)-positive area in the hippocampus nih.govfrontiersin.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tacrine
Huperzine A
Acetylcholine
Amyloid-beta
Scopolamine
Donepezil
Scopolamine-Induced Amnesia Models

Scopolamine, a muscarinic receptor antagonist, is frequently used to induce cognitive deficits in animal models, mimicking certain aspects of Alzheimer's disease. mdpi.commdpi.com this compound has been shown to effectively attenuate cognitive impairments induced by scopolamine in mice. researchgate.netnih.gov Studies have demonstrated that A10E can reverse learning and memory deficits in these models, with an efficacy comparable to the established AChE inhibitor, donepezil. nih.gov Furthermore, A10E significantly reduces AChE activity in the brains of these mice, indicating its ability to cross the blood-brain barrier and exert its intended effect on the cholinergic system. nih.gov

In behavioral tests, such as the novel object recognition (NOR) test, this compound significantly improved the recognition index in scopolamine-treated mice. researchgate.net This suggests a restoration of recognition memory that was impaired by the scopolamine challenge.

Show/Hide Table
Table 1: Effects of this compound on Scopolamine-Induced Cognitive Impairments
Animal ModelBehavioral TestKey FindingsReference
MiceNot SpecifiedAttenuated scopolamine-induced cognitive impairments, similar to donepezil. nih.gov
MiceNovel Object Recognition (NOR)Significantly increased recognition index in scopolamine-treated mice. researchgate.net
Post-Operative Cognitive Dysfunction (POCD) Animal Models

Post-operative cognitive dysfunction (POCD) is a condition characterized by cognitive decline following surgery and anesthesia, particularly in older individuals. nih.govnih.gov Animal models of POCD, often induced by procedures like laparotomy under anesthesia in aged mice, have been utilized to investigate the potential of this compound. nih.govfrontiersin.orgresearchgate.net

Research has shown that this compound can prevent both short-term and long-term impairments in recognition and spatial cognition in aged mice subjected to surgery. nih.govnih.govfrontiersin.org These beneficial effects were observed in behavioral assessments such as the novel object recognition test and the Morris water maze. nih.govfrontiersin.org The compound was found to prevent surgery-induced cognitive impairments, suggesting its potential as a therapeutic agent for POCD. frontiersin.organe.pl

Show/Hide Table
Table 2: Effects of this compound in POCD Animal Models
Animal ModelBehavioral TestKey FindingsReference
Aged Mice (Laparotomy)Novel Object Recognition (NOR), Morris Water Maze (MWM)Prevented short-term and long-term impairments of recognition and spatial cognition. nih.govfrontiersin.org
Aged Mice (Surgery)Not SpecifiedPrevented surgery-induced cognitive impairments. ane.pl
APP/PS1 Transgenic Mouse Models of Alzheimer's Disease

APP/PS1 transgenic mice are a widely used animal model of Alzheimer's disease, as they overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial Alzheimer's, leading to the development of amyloid plaques. nih.gov Studies have demonstrated that this compound can prevent cognitive impairments in these mice with greater potency than its parent compounds, tacrine and huperzine A. acs.orgnih.govresearchgate.net

Long-term treatment with this compound has been shown to effectively attenuate precognitive impairments in APP/PS1 transgenic mice. nih.govsci-hub.se Beyond improving cognitive function, the compound was also found to inhibit the production and deposition of β-amyloid (Aβ). acs.orgnih.gov

Show/Hide Table
Table 3: Effects of this compound in APP/PS1 Transgenic Mice
Animal ModelKey FindingsReference
APP/PS1 Transgenic MicePrevented cognitive impairments with higher potency than tacrine and huperzine A. acs.orgnih.govresearchgate.net
APP/PS1 Transgenic MiceLong-term treatment attenuated precognitive impairments. nih.govsci-hub.se
APP/PS1 Transgenic MiceInhibited Aβ production and deposition. acs.orgnih.gov
Amyloid-Beta Oligomers-Induced Cognitive Deficit Models

The administration of amyloid-beta (Aβ) oligomers to rodents is another method to create animal models that exhibit cognitive deficits relevant to Alzheimer's disease. nih.gov this compound has demonstrated efficacy in preventing cognitive impairments in mice treated with Aβ oligomers. acs.orgnih.govresearchgate.net Its potency in this model was also reported to be higher than that of tacrine and huperzine A. acs.orgnih.govresearchgate.net

Furthermore, this compound has been shown to directly interfere with the aggregation process of Aβ. acs.org It can disrupt both the oligomerization and fibrillization of Aβ, which are key pathological events in Alzheimer's disease. acs.org At nanomolar concentrations, it was also found to inhibit the neurotoxicity induced by Aβ oligomers in cell cultures. acs.orgnih.gov

Show/Hide Table
Table 4: Effects of this compound in Aβ Oligomer-Induced Models
ModelKey FindingsReference
Aβ oligomer-treated micePrevented cognitive impairments with higher potency than tacrine and huperzine A. acs.orgnih.govresearchgate.net
In vitroDisrupted Aβ oligomerization and fibrillization. acs.org
SH-SY5Y cellsInhibited Aβ oligomer-induced neurotoxicity at nanomolar concentrations. acs.orgnih.gov

Comprehensive Assessment of Cognitive and Behavioral Outcomes

The cognitive-enhancing effects of this compound have been evaluated through a variety of behavioral tests in different animal models. In aged mice that underwent surgery to induce POCD, the compound prevented both short-term and long-term impairments in recognition and spatial cognition. nih.govfrontiersin.org These findings were supported by results from the novel object recognition (NOR) test and the Morris water maze (MWM) test. nih.govfrontiersin.org

Specifically, in the MWM test, treatment with this compound in surgery-treated mice resulted in a significant reduction in escape latency during the training trials and an increased amount of time spent in the target quadrant during the probe trial. frontiersin.org This indicates an improvement in spatial learning and memory. frontiersin.org

Neurochemical and Molecular Biomarker Analysis in Central Nervous System Tissues

A primary mechanism of action for this compound is its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. nih.govfrontiersin.org It has been shown to be a more potent inhibitor of AChE than both tacrine and huperzine A, with an IC50 value of approximately 20-26.4 nM. nih.govnih.govfrontiersin.org

In preclinical models, this compound has been shown to significantly decrease AChE activity in the brains of mice. nih.govnih.govfrontiersin.org In aged mice with POCD, the compound not only decreased AChE activity in the hippocampus but also substantially enhanced the choline acetyltransferase (ChAT)-positive area. nih.govfrontiersin.org ChAT is the enzyme responsible for synthesizing acetylcholine, so an increase in its expression suggests an enhancement of acetylcholine production. nih.govfrontiersin.org This dual action of inhibiting acetylcholine degradation and promoting its synthesis contributes to the elevation of cholinergic neurotransmission. acs.org

Show/Hide Table
Table 5: Cholinergic System Modulation by this compound
BiomarkerEffectAnimal Model/SystemReference
AChE ActivityPotent inhibition (IC50 ~20-26.4 nM)In vitro nih.govnih.govfrontiersin.org
AChE ActivitySignificantly decreased in the brain/hippocampusMice (Scopolamine-induced amnesia, POCD) nih.govnih.govfrontiersin.org
Choline Acetyltransferase (ChAT)Substantially enhanced ChAT-positive area in the hippocampusAged mice (POCD) nih.govfrontiersin.org
Cholinergic NeurotransmissionElevatedIn vivo acs.org
Neurotrophic Factor Expression Profiles (e.g., BDNF)

This compound (A10E) has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuron survival, differentiation, and synaptic plasticity. researchgate.netacs.orgnih.gov Studies suggest that this compound may concurrently inhibit acetylcholinesterase (AChE) and elevate BDNF levels. frontiersin.orgnih.gov

In a preclinical model of post-operative cognitive dysfunction (POCD) in aged mice, A10E administration significantly increased the expression of BDNF. frontiersin.orgnih.gov This was accompanied by the activation of downstream signaling pathways, specifically Akt (protein kinase B) and extracellular regulated kinase (ERK), in the hippocampus of surgery-treated mice. frontiersin.orgnih.gov Immunohistochemical analysis further revealed that A10E treatment significantly increased the BDNF-positive area within the hippocampal regions of these mice. frontiersin.org

Further investigations in Alzheimer's disease (AD) models, including APP/PS1 transgenic mice and mice treated with β-amyloid (Aβ) oligomers, confirmed that A10E effectively enhances BDNF expression in the brain. researchgate.netacs.orgnih.gov The neuroprotective effects of A10E against Aβ oligomer-induced neurotoxicity are mediated, at least in part, through the activation of the tyrosine kinase receptor B (TrkB)/Akt pathway, which is the primary signaling pathway for BDNF. researchgate.netacs.orgresearchgate.net This dual action of AChE inhibition and BDNF activation is a key feature of A10E's pharmacological profile. researchgate.netacs.org

Table 1: Effect of this compound (A10E) on BDNF and Related Signaling Pathways

Model SystemKey FindingSignaling Pathway ImplicatedReference
Aged mice with surgery-induced cognitive impairmentSignificantly increased BDNF expression and BDNF-positive area in the hippocampus.Akt and ERK frontiersin.org
APP/PS1 transgenic miceEnhanced BDNF expression in vivo.BDNF/TrkB pathway researchgate.netacs.org
β-amyloid (Aβ) oligomers-treated micePrevented cognitive impairments and enhanced BDNF expression.Not specified researchgate.netacs.org
SH-SY5Y cells with Aβ oligomer-induced neurotoxicityInhibited neurotoxicity via activation of the TrkB/Akt pathway.TrkB/Akt researchgate.netacs.org
Amyloid-Beta Load and Related Pathological Markers

A central focus of preclinical research on this compound (A10E) has been its effect on the pathological hallmarks of Alzheimer's disease, particularly those related to amyloid-beta (Aβ). mdpi.com Studies have demonstrated that A10E can effectively inhibit the production and subsequent deposition of Aβ in the brains of APP/PS1 transgenic mice. researchgate.netacs.orgnih.gov

Beyond merely reducing Aβ levels, A10E has been shown to directly interfere with the aggregation process. acs.org In vitro investigations revealed that A10E can disrupt both the oligomerization and fibrillization of Aβ peptides. acs.orgnih.gov This is a significant finding, as soluble Aβ oligomers are considered to be the most neurotoxic species. The compound's ability to inhibit Aβ oligomer-induced neurotoxicity in SH-SY5Y neuroblastoma cells further underscores its neuroprotective potential. researchgate.netacs.org

Table 2: Effects of this compound (A10E) on Amyloid-Beta Pathology

Model SystemEffect on Aβ Production/DepositionEffect on Aβ AggregationOutcomeReference
APP/PS1 transgenic miceEffectively inhibited Aβ production and deposition.Not specified in vivo, but inferred from cognitive improvement.Prevention of cognitive impairments. researchgate.netacs.org
In vitro assaysNot applicableDirectly disrupted Aβ oligomerization and fibrillization.Inhibition of key pathological processes. acs.orgnih.gov
SH-SY5Y cellsNot applicableInhibited Aβ oligomer-induced neurotoxicity.Neuroprotection against toxic Aβ species. researchgate.netacs.org
Markers of Neuroinflammation

Neuroinflammation is another critical pathological feature of neurodegenerative disorders like Alzheimer's disease. mdpi.com Preclinical studies have shown that this compound (A10E) can effectively alleviate neuroinflammation in animal models. researchgate.netacs.orgnih.gov

In studies using APP/PS1 transgenic mice, treatment with A10E led to a reduction in neuroinflammation in the brain. researchgate.netacs.org While the specific inflammatory markers modulated by A10E in these studies are not always detailed, the parent compound, tacrine, has been shown to decrease levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. nih.gov Tacrine has also been observed to inhibit the growth and activation of glia (astrocytes and microglia), which are key cellular mediators of the neuroinflammatory response. nih.gov The anti-inflammatory effects of tacrine have been linked to the JAK2/STAT3 signaling pathway. nih.gov

The ability of A10E to mitigate neuroinflammation, in conjunction with its effects on cholinergic transmission, BDNF expression, and amyloid pathology, represents a key component of its multi-target-directed ligand strategy for addressing the complex pathology of Alzheimer's disease. acs.orgnih.govsci-hub.se

Table 3: Anti-Neuroinflammatory Effects of this compound (A10E) and Parent Compound Tacrine

CompoundModel SystemFindingReference
This compound (A10E)APP/PS1 transgenic miceAlleviated neuroinflammation in vivo. researchgate.netacs.orgnih.gov
Tacrine (Parent Compound)Rats with sciatic nerve injuryDecreased IL-1, IL-6, and TNF-α levels. nih.gov
Tacrine (Parent Compound)Rats with sciatic nerve injuryInhibited the growth and activation of glia. nih.gov

Evaluation of Locomotor Activity and Motor Coordination

An important aspect of evaluating potential neurotherapeutics is to determine if they have confounding effects on motor function. In preclinical studies, this compound (A10E) has been assessed for its impact on locomotor activity.

In a key study investigating its ability to reverse cognitive deficits induced by scopolamine in mice, A10E was shown to attenuate the cognitive impairments without affecting motor function. nih.gov This suggests that the observed pro-cognitive effects are not a result of non-specific changes in activity levels. The evaluation of motor function is often conducted using tests such as the open-field test, which measures general movement and exploratory behavior. frontiersin.orgnih.gov The lack of effect on motor activity at therapeutic doses is a favorable characteristic, indicating a specific action on cognitive domains. nih.gov

Table 4: Evaluation of this compound (A10E) on Locomotor Activity

Model SystemTest UsedFindingReference
Mice with scopolamine-induced cognitive impairmentNot specified, but motor function was assessed.A10E did not affect motor function while reversing cognitive deficits. nih.gov
Aged mice post-surgeryOpen Field TestMotor functions were evaluated prior to cognitive testing. frontiersin.org

Translational Significance and Future Research Directions for S Tacrine 10 Hupyridone

Efficacy Comparison with Benchmark Cholinesterase Inhibitors

(S)-Tacrine(10)-hupyridone has demonstrated potent acetylcholinesterase (AChE) inhibition, a key mechanism for symptomatic treatment of Alzheimer's disease. nih.govfrontiersin.org Preclinical studies have shown that it is a more potent AChE inhibitor than its parent compounds, tacrine (B349632) and huperzine A. nih.gov One study reported an IC₅₀ value of 26.4 nM for A10E in inhibiting AChE in a mixed competitive manner. nih.gov Another identified its IC₅₀ as approximately 20 nM. frontiersin.org

In animal models, this compound has shown significant efficacy in reversing cognitive deficits. It effectively attenuated scopolamine-induced impairments in learning and memory in mice to a degree similar to that of donepezil, a widely used AChE inhibitor for treating Alzheimer's disease. nih.gov Furthermore, in transgenic mouse models of Alzheimer's disease (APP/PS1 mice), this compound demonstrated a higher potency in preventing cognitive impairments compared to both tacrine and huperzine A. nih.govacs.org This suggests a potential for enhanced therapeutic efficacy over existing first-line treatments.

Table 1: Comparative Cholinesterase Inhibition
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Notes
This compound (A10E)Acetylcholinesterase (AChE)~20-26.4 nMDemonstrates higher potency than its parent compounds. nih.govfrontiersin.org
DonepezilAcetylcholinesterase (AChE)-Efficacy in reversing cognitive impairment was comparable to A10E in preclinical models. nih.gov
TacrineAChE & Butyrylcholinesterase (BuChE)-A10E showed higher potency in preventing cognitive impairments in animal models. nih.govacs.org
Huperzine AAcetylcholinesterase (AChE)-A10E showed higher potency in preventing cognitive impairments in animal models. nih.govacs.org
GalantamineAcetylcholinesterase (AChE)-Standard benchmark cholinesterase inhibitor. nih.govresearchgate.net
RivastigmineAChE & Butyrylcholinesterase (BuChE)-Standard benchmark cholinesterase inhibitor. nih.govresearchgate.net

Strategic Advantages of Multi-Target-Directed Ligand (MTDL) Design for Complex Neuropathologies

The "one-target, one-molecule" paradigm has shown limitations in treating complex, multifactorial diseases like Alzheimer's. researchgate.net This has led to the development of the multi-target-directed ligand (MTDL) strategy, which aims to design single chemical compounds that can simultaneously modulate multiple targets involved in the disease's pathological network. researchgate.netspringernature.comnih.gov This approach is considered a more realistic alternative for multifactorial conditions, as a single multifunctional drug can interfere with the complex etiology of the disease in a synergistic manner. springernature.comnih.gov

This compound is a prime example of a successfully designed MTDL for Alzheimer's disease. nih.govacs.org Its therapeutic action is not limited to cholinesterase inhibition. Preclinical research has revealed its ability to engage with several other key pathological features of AD:

Inhibition of β-amyloid (Aβ) Aggregation : The compound can directly disrupt the oligomerization and fibrillization of Aβ peptides, which are central to the formation of amyloid plaques. nih.govacs.org

Neuroinflammation Alleviation : It has been shown to reduce neuroinflammation in animal models, another critical component of AD pathology. nih.govacs.org

Activation of Neurotrophic Pathways : this compound enhances the expression of brain-derived neurotrophic factor (BDNF) and activates its downstream TrkB/Akt signaling pathway. nih.govfrontiersin.orgacs.org This promotes neuronal survival and plasticity.

By addressing multiple pathological cascades simultaneously—cholinergic deficits, amyloid pathology, neuroinflammation, and reduced neurotrophic support—this compound may offer a more holistic and potentially more effective therapeutic approach than single-target agents. nih.govacs.org

Table 2: Multi-Target Profile of this compound
Therapeutic TargetObserved Effect of this compoundRelevance to Neuropathology
Acetylcholinesterase (AChE)Potent InhibitionAddresses cholinergic deficit and improves cognitive symptoms. nih.govacs.org
β-amyloid (Aβ) AggregationInhibition of oligomerization and fibrillizationReduces formation of neurotoxic amyloid plaques. nih.govacs.org
NeuroinflammationAlleviation in vivoMitigates a key driver of neuronal damage in Alzheimer's disease. nih.govacs.org
BDNF/TrkB PathwayActivation / Enhanced ExpressionPromotes neuronal survival, growth, and synaptic plasticity. nih.govfrontiersin.orgacs.org

Preclinical Evaluation of Improved Pharmacological Profile and Reduced Adverse Effects

A significant hurdle for the first approved cholinesterase inhibitor, tacrine, was its association with hepatotoxicity, which ultimately led to its withdrawal from clinical use in the United States. nih.govmdpi.comsemanticscholar.org A key goal in developing tacrine derivatives is to retain or improve efficacy while minimizing such adverse effects.

Preclinical studies on this compound have yielded promising results in this regard. Importantly, research has shown that even at high concentrations, this compound did not produce obvious hepatotoxicity in animal models. nih.govacs.orgsci-hub.se This suggests a significantly improved safety profile compared to its parent compound, tacrine. While the dosing concentrations of this compound used to enhance cognitive performance in mice (0.4–1.2 μmol/kg) were much lower than those required for tacrine (8–12 μmol/kg), suggesting a potentially lower risk of toxicity, this improved safety profile is a critical step forward. frontiersin.org This favorable preclinical safety data, combined with its potent multi-target efficacy, enhances its potential as a viable therapeutic candidate.

Future Avenues for Preclinical Research and Development

The promising preclinical data for this compound provides a strong foundation for its continued development. However, further research is necessary to fully characterize its therapeutic potential and safety before it can be considered for clinical trials.

Future preclinical research should focus on several key areas:

Comprehensive Toxicology Studies : While initial findings suggest a lack of hepatotoxicity, more extensive and long-term toxicology evaluations are essential to fully establish a comprehensive safety profile. frontiersin.org

Pharmacokinetic Profiling : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier effectively. nih.gov

Exploration of Broader Therapeutic Applications : The compound's mechanisms of action, particularly its ability to enhance BDNF expression and inhibit AChE, suggest potential utility in other cognitive disorders. frontiersin.org Its efficacy has already been demonstrated in a preclinical model of post-operative cognitive dysfunction (POCD), indicating a broader potential therapeutic scope beyond Alzheimer's disease. frontiersin.orgnih.gov

Optimization and Analogue Development : The MTDL scaffold of this compound could serve as a template for developing new analogues with further optimized potency, selectivity, and safety profiles for various neurodegenerative diseases.

Continued investigation in these areas will be crucial for translating the preclinical success of this compound into a potential future therapy for patients with complex neuropathologies.

Q & A

Q. What are the established synthetic protocols for (S)-Tacrine(10)-hupyridone, and what analytical methods validate its structural integrity?

The synthesis typically involves coupling tacrine and hupyridone moieties via a 10-carbon linker, optimized for stereochemical purity. Structural validation employs nuclear magnetic resonance (NMR) for stereochemistry, high-performance liquid chromatography (HPLC) for purity (>95%), and mass spectrometry for molecular weight confirmation. Researchers must document solvent systems, reaction temperatures, and purification steps to ensure reproducibility .

Q. How does this compound function as a dual-binding acetylcholinesterase (AChE) inhibitor, and what biochemical assays confirm this mechanism?

The compound interacts with both the catalytic anionic site (via tacrine) and peripheral anionic site (via hupyridone) of AChE. Biochemical confirmation involves Ellman’s assay to measure AChE inhibition kinetics, complemented by molecular docking studies to visualize binding modes. Competitive vs. non-competitive inhibition is assessed using Lineweaver-Burk plots .

Q. What in vitro models are appropriate for assessing the neuroprotective effects of this compound?

Primary neuronal cultures or SH-SY5Y cell lines exposed to Aβ1–42 or H2O2 are standard models. Neuroprotection is quantified via MTT assays for viability, lactate dehydrogenase (LDH) release for cytotoxicity, and Western blotting for apoptosis markers (e.g., Bcl-2, Bax). Dose-response curves (0.1–10 μM) should adhere to NIH preclinical reporting guidelines .

Advanced Research Questions

Q. What considerations are critical when designing in vivo studies to evaluate cognitive improvements induced by this compound in Alzheimer’s models?

Key factors include:

  • Model selection : Transgenic (e.g., APP/PS1) vs. scopolamine-induced cognitive impairment models, with the latter requiring baseline cognitive assessments (Morris water maze, novel object recognition) .
  • Dosing regimen : Pharmacokinetic profiling to determine brain bioavailability and optimal dosing intervals (e.g., 5 mg/kg, twice daily for 14 days) .
  • Controls : Vehicle, positive controls (e.g., donepezil), and sham groups to isolate compound-specific effects .

Q. How should researchers address contradictory findings between in vitro potency and in vivo efficacy of this compound?

Discrepancies often arise from poor blood-brain barrier (BBB) penetration or metabolic instability. Mitigation strategies include:

  • BBB permeability assays : Parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion .
  • Metabolite profiling : LC-MS/MS to identify active metabolites and adjust dosing protocols .
  • Statistical reconciliation : Multivariate analysis to account for covariates like age, sex, and baseline cognitive scores .

Q. What structural modifications of this compound have been explored to enhance multitarget engagement and BBB permeability?

Dimerization (e.g., dimeric tacrine-hupyridone hybrids) improves binding to AChE and amyloid-beta (Aβ) aggregates. Substituents like fluorine or methyl groups on the hupyridone moiety enhance lipophilicity (logP >2.5) for BBB penetration. Validation involves in silico ADMET predictions and in vivo microdialysis .

Q. How can the multitarget effects of this compound be systematically evaluated using computational and experimental approaches?

  • Computational : Molecular dynamics simulations to assess binding to AChE, Aβ, and tau proteins.
  • Experimental :
  • Aβ aggregation inhibition : Thioflavin T fluorescence assays.
  • Anti-inflammatory effects : ELISA for TNF-α/IL-6 in microglial cultures.
  • Oxidative stress : Measurement of glutathione and malondialdehyde levels in brain homogenates .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression (e.g., sigmoidal Emax model) for IC50 determination. For behavioral data, mixed-effects models account for repeated measures, while Kaplan-Meier analysis evaluates survival in long-term studies. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes (n=8–12/group) .

Methodological Best Practices

  • Data Reporting : Follow NIH guidelines for preclinical studies, including randomization, blinding, and inclusion/exclusion criteria .
  • Conflict Resolution : Transparently report outliers and use sensitivity analysis to assess their impact on conclusions .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing euthanasia methods and ethical approvals .

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